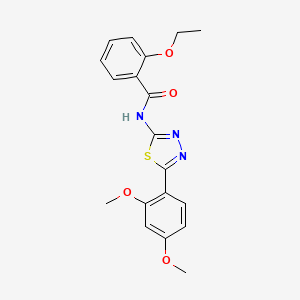

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through various spectroscopic methods. For example, the structure assignments of new pyrazoline derivatives were based on chemical and spectroscopic evidence . In another study, the intermediate compound 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine was confirmed by single-crystal X-ray diffraction, providing a clear insight into the molecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include acylation, amidation, and cyclization. The [Cp*RhIII]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one is an example of a reaction that proceeds with sequential regioselective ortho-C–H amidation and cyclization to yield 2-aryl quinazolin-4(3H)-one derivatives . This showcases the intricate chemical reactions that can be employed to construct the thiadiazole core and its derivatives.

Physical and Chemical Properties Analysis

The physicochemical properties of these compounds are crucial for their bioactivity. For instance, the saturated vapor pressure of a related bioactive compound, N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, was measured, and its solubility in various solvents was determined using the shake flask method . These properties are essential for understanding the behavior of the compound in biological systems and for its formulation in pharmaceutical applications.

Aplicaciones Científicas De Investigación

Antiproliferative and Antimicrobial Properties

The 1,3,4-thiadiazole core is predominantly utilized in medicinal chemistry due to its pharmacological importance. Schiff bases derived from this core have been designed and synthesized to explore their biological activities. For example, certain derivatives have demonstrated high DNA protective ability against oxidative damage and strong antimicrobial activity against specific strains like S. epidermidis. Moreover, some compounds exhibit cytotoxicity on cancer cell lines, suggesting potential for chemotherapy drug development with minimal cytotoxicity against healthy cells (Gür et al., 2020).

Photodynamic Therapy Applications

Derivatives containing the 1,3,4-thiadiazole scaffold have also been investigated for their photodynamic therapy (PDT) applications. Newly synthesized compounds with this core have shown good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Anticonvulsant Quality Control Development

Further, the development of quality control methods for compounds with the 1,3,4-thiadiazole structure has been crucial in introducing new medicinal substances into clinical practice. One such compound demonstrated high anticonvulsive activity, leading to its proposal for preclinical studies. Developing identification, impurity determination, and quantitative determination methods is a significant step in standardizing these substances for medical use (Sych et al., 2018).

DNA Binding and Anticancer Drug Candidates

Lastly, the synthesis of new aryl Schiff bases from thiadiazole derivatives has been explored for their potential as DNA binders and anticancer drug candidates. These studies involve characterizing the compounds' interaction with DNA and evaluating their cytotoxic effects on cancer cell lines, highlighting the versatile applications of the 1,3,4-thiadiazole core in developing new therapeutic agents (Farooqi et al., 2020).

Propiedades

IUPAC Name |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-4-26-15-8-6-5-7-13(15)17(23)20-19-22-21-18(27-19)14-10-9-12(24-2)11-16(14)25-3/h5-11H,4H2,1-3H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACSLUHIIKSKLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B3018708.png)

![2-Isopropylbenzo[d]oxazol-6-amine](/img/structure/B3018709.png)

![(E)-1-chloro-1,1-difluoro-4-[2-(1H-indol-3-yl)ethylamino]but-3-en-2-one](/img/structure/B3018712.png)

![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/no-structure.png)

![2-Cyclopropyl-1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B3018720.png)

![Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone](/img/structure/B3018723.png)

![3-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B3018727.png)

![Methyl 3-({[4-(benzyloxy)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B3018729.png)